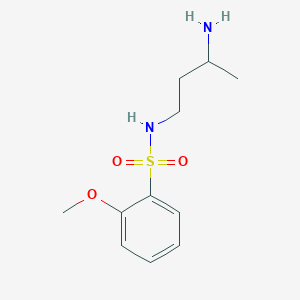![molecular formula C14H18FNO3 B7570012 2-[(3-Ethylmorpholin-4-yl)methyl]-5-fluorobenzoic acid](/img/structure/B7570012.png)
2-[(3-Ethylmorpholin-4-yl)methyl]-5-fluorobenzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(3-Ethylmorpholin-4-yl)methyl]-5-fluorobenzoic acid, also known as EF5, is a chemical compound that has been widely used in scientific research for its ability to measure hypoxia, or low oxygen levels, in tissues. EF5 is a potent hypoxia marker that has been used in a variety of applications, including cancer research, radiation therapy, and cardiovascular disease research. In
作用机制
2-[(3-Ethylmorpholin-4-yl)methyl]-5-fluorobenzoic acid works by binding to proteins in cells that are sensitive to low oxygen levels. When oxygen levels are low, 2-[(3-Ethylmorpholin-4-yl)methyl]-5-fluorobenzoic acid binds to these proteins, forming a stable adduct that can be detected using fluorescent microscopy or other imaging techniques. This allows researchers to visualize areas of hypoxia in tissues and study the effects of low oxygen levels on cellular processes.
Biochemical and Physiological Effects:
2-[(3-Ethylmorpholin-4-yl)methyl]-5-fluorobenzoic acid has been shown to have a number of biochemical and physiological effects in cells. It has been shown to inhibit the activity of certain enzymes involved in cellular respiration, which can lead to a decrease in ATP production and cell death. Additionally, 2-[(3-Ethylmorpholin-4-yl)methyl]-5-fluorobenzoic acid has been shown to induce the expression of genes involved in the response to hypoxia, including genes involved in angiogenesis and cell survival.
实验室实验的优点和局限性
One of the main advantages of using 2-[(3-Ethylmorpholin-4-yl)methyl]-5-fluorobenzoic acid in lab experiments is its specificity for hypoxia. 2-[(3-Ethylmorpholin-4-yl)methyl]-5-fluorobenzoic acid is highly selective for low oxygen levels and does not bind to proteins in normoxic tissues. This allows researchers to accurately measure hypoxia in tissues and study its effects on cellular processes. However, one limitation of 2-[(3-Ethylmorpholin-4-yl)methyl]-5-fluorobenzoic acid is that it requires specialized imaging techniques, such as fluorescent microscopy, to detect its binding to proteins. Additionally, 2-[(3-Ethylmorpholin-4-yl)methyl]-5-fluorobenzoic acid can be toxic to cells at high concentrations, which can limit its use in certain experiments.
未来方向
There are a number of future directions for research on 2-[(3-Ethylmorpholin-4-yl)methyl]-5-fluorobenzoic acid. One area of interest is the development of new imaging techniques to detect 2-[(3-Ethylmorpholin-4-yl)methyl]-5-fluorobenzoic acid binding in tissues. This could include the use of new fluorescent dyes or other imaging agents that are more sensitive or specific than current methods. Additionally, there is interest in using 2-[(3-Ethylmorpholin-4-yl)methyl]-5-fluorobenzoic acid as a therapeutic agent for cancer and other diseases. 2-[(3-Ethylmorpholin-4-yl)methyl]-5-fluorobenzoic acid has been shown to have anti-tumor effects in preclinical studies, and there is potential for its use in combination with other therapies to improve outcomes for cancer patients. Finally, there is interest in studying the effects of hypoxia on other diseases, such as neurological disorders and infectious diseases, and 2-[(3-Ethylmorpholin-4-yl)methyl]-5-fluorobenzoic acid could be a valuable tool for these studies.
合成方法
The synthesis of 2-[(3-Ethylmorpholin-4-yl)methyl]-5-fluorobenzoic acid involves a series of chemical reactions starting from commercially available starting materials. The first step involves the conversion of 2,5-difluoronitrobenzene to 2,5-difluorobenzaldehyde, which is then reacted with ethylmorpholine to form 2-[(3-Ethylmorpholin-4-yl)methyl]-5-fluorobenzaldehyde. This intermediate is then reduced to the final product, 2-[(3-Ethylmorpholin-4-yl)methyl]-5-fluorobenzoic acid, using sodium borohydride.
科学研究应用
2-[(3-Ethylmorpholin-4-yl)methyl]-5-fluorobenzoic acid has been extensively used as a hypoxia marker in scientific research. It is commonly used to measure hypoxia in tumors, as hypoxia is a common feature of solid tumors and is associated with poor outcomes in cancer patients. 2-[(3-Ethylmorpholin-4-yl)methyl]-5-fluorobenzoic acid has also been used to evaluate the effectiveness of radiation therapy, as hypoxia can reduce the effectiveness of radiation treatment. Additionally, 2-[(3-Ethylmorpholin-4-yl)methyl]-5-fluorobenzoic acid has been used to study the effects of hypoxia on cardiovascular disease, as low oxygen levels can cause damage to the heart and other organs.
属性
IUPAC Name |
2-[(3-ethylmorpholin-4-yl)methyl]-5-fluorobenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18FNO3/c1-2-12-9-19-6-5-16(12)8-10-3-4-11(15)7-13(10)14(17)18/h3-4,7,12H,2,5-6,8-9H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKDDZKYCFKUHOU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1COCCN1CC2=C(C=C(C=C2)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18FNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(5-Chloro-2-fluorophenyl)-[3-(methylaminomethyl)pyrrolidin-1-yl]methanone](/img/structure/B7569931.png)
![(E)-3-(4-chlorophenyl)-1-[3-(methylaminomethyl)pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B7569937.png)
![2-Cyclopropyl-1-[4-(methylaminomethyl)piperidin-1-yl]ethanone](/img/structure/B7569963.png)
![4-[4-(Methylaminomethyl)piperidine-1-carbonyl]benzonitrile](/img/structure/B7569970.png)
![5-fluoro-N-[2-(1,3-thiazol-2-yl)ethyl]pyridin-2-amine](/img/structure/B7569976.png)

![3-[2-(1,3-Thiazol-2-yl)ethylsulfamoylmethyl]benzoic acid](/img/structure/B7569993.png)
![1-(4-bromophenyl)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)ethanamine](/img/structure/B7569999.png)


![2-[1-(3-Cyano-4-fluorophenyl)sulfonylpyrrolidin-2-yl]acetic acid](/img/structure/B7570011.png)
![2-methyl-N-[(2-methylpyrazol-3-yl)methyl]prop-2-en-1-amine](/img/structure/B7570030.png)

